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Compound of Interest

Compound Name: 3,4,4-Trimethylpentan-2-ol

Cat. No.: B13071519

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,4-
trimethylpentan-2-ol (CAS No. 10575-56-1), a secondary alcohol with the molecular formula
CsH1s80.[1] This document is intended to serve as a valuable resource for researchers and
professionals involved in chemical analysis, synthesis, and drug development by presenting
predicted and expected spectroscopic data, detailed experimental methodologies, and a clear
workflow for spectroscopic analysis. Due to the limited availability of published experimental
spectra for this specific compound, this guide utilizes predicted data for Nuclear Magnetic
Resonance (NMR) spectroscopy and describes the expected key features in Infrared (IR)
spectroscopy and Mass Spectrometry (MS) based on the known behavior of similar chemical
structures.

Predicted Spectroscopic Data

The following tables summarize the predicted H and 3C NMR data for 3,4,4-trimethylpentan-
2-ol, along with the expected characteristic peaks for IR and MS analysis.

Table 1: Predicted *H NMR Data for 3,4,4-
Trimethylpentan-2-ol
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Chemical Shift Lo . .

Multiplicity Integration Assignment
(ppm)
~3.8 Multiplet 1H CH-OH (C2-H)
~1.8 Multiplet 1H CH (C3-H)
~1.2 Doublet 3H CHs (C1)

) C(CHs)s (C5 and 2 x
~0.9 Singlet 9H
C4-CHs)

~0.85 Doublet 3H CHs (C3-CHs)
Variable Singlet (broad) 1H OH

Note: Predicted data is sourced from nmrdb.org. The chemical shift of the hydroxyl proton is
highly variable and depends on concentration, solvent, and temperature.

Table 2: Predicted **C NMR Data for 3,4,4-
Trimethylpentan-2-ol

Chemical Shift (ppm) Carbon Atom
~75 C2 (CH-OH)

50 C3 (CH)

~35 C4 (C(CHs)3)
~28 C5 and C4-CHs's
~22 C1l

~15 C3-CHs

Note: Predicted data is sourced from nmrdb.org.

Table 3: Expected Key IR Absorptions for 3,4,4-
Trimethylpentan-2-ol
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Wavenumber (cm~?)

Functional Group

Description

Strong, broad peak

characteristic of alcohol O-H

3550-3200 O-H )

stretching due to hydrogen

bonding.

Strong, sharp peaks
2960-2850 C-H corresponding to sp® C-H

stretching of the alkyl groups.

Bending vibrations for CHz and
1470-1450 C-H

CHs groups.

Characteristic bending for the
~1370 C-H

tert-butyl group.

Strong peak corresponding to
1150-1050 C-O the C-O stretching of a

secondary alcohol.

Note: These are expected absorption ranges for a secondary alcohol and may vary slightly in

an experimental spectrum.

Table 4: Expected Major Fragments in Mass
Spectrometry of 3,4,4-Trimethylpentan-2-ol
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miz Proposed Fragment Fragmentation Pathway

Molecular lon (M*) - likely to

130 [CsH180]*

be of low abundance.
115 [M - CHs]* Loss of a methyl group.

Dehydration, loss of a water
112 [M - H201*

molecule.

Alpha cleavage, loss of an
87 [M - CsH7]* ) )

isopropy! radical.
73 [CH(OH)CH(CH?3)]* Alpha cleavage.

Formation of the stable tert-
57 [C(CHs)3]*

butyl cation.

Alpha cleavage, characteristic
45 [CH(OH)CHs]* for a methyl-substituted

secondary alcohol.

Note: The relative abundances of these fragments can vary depending on the ionization
method and energy.

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the
spectroscopic data for a liquid alcohol like 3,4,4-trimethylpentan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra to elucidate the carbon-hydrogen
framework of the molecule.

Methodology:

o Sample Preparation: A small amount of the purified liquid alcohol (typically 5-20 mg for *H
NMR, 20-50 mg for 33C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated
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solvent (e.g., chloroform-d, CDCIs). The solution is transferred to a clean, dry 5 mm NMR
tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for
analysis.

o Data Acquisition:

[¢]

The spectrometer is locked onto the deuterium signal of the solvent.
o The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

o For H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters
include the number of scans, relaxation delay, and acquisition time.

o For 3C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum to single lines for each unique carbon.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical
shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the hydroxyl (O-
H) and carbon-oxygen (C-O) bonds.

Methodology:

o Sample Preparation: For a liquid sample, the simplest method is to place a single drop of the
neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to
create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be
used by placing a drop of the liquid directly onto the ATR crystal.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition:
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o A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to
account for atmospheric and instrumental interferences.

o The prepared sample is placed in the spectrometer's sample compartment.

o The infrared spectrum is recorded, typically in the range of 4000-400 cm~*. Multiple scans
are averaged to improve the signal-to-noise ratio.

o Data Processing: The sample interferogram is ratioed against the background interferogram
and then Fourier transformed to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural
information from its fragmentation pattern.

Methodology:

o Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via
direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

« lonization: Electron Impact (El) is a common ionization technique for this type of molecule.
The sample molecules are bombarded with a high-energy electron beam, causing ionization
and fragmentation.

o Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

o Data Analysis: The molecular ion peak (if present) provides the molecular weight. The
fragmentation pattern is analyzed to deduce the structure of the molecule. Alcohols typically
undergo characteristic fragmentation pathways such as alpha-cleavage and dehydration
(loss of water).[2][3][4]
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Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3,4,4-trimethylpentan-2-ol.
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Caption: General workflow for the spectroscopic analysis of 3,4,4-trimethylpentan-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13071519#spectroscopic-data-of-3-4-4-
trimethylpentan-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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